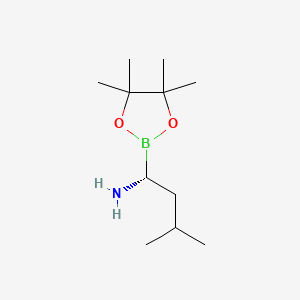
(R)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring. The presence of the boron atom imparts unique reactivity to the compound, making it valuable in various chemical transformations and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves the reaction of a suitable amine precursor with a boronic ester reagent. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as the boronic ester source. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst to facilitate the formation of the boronic ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反应分析
Types of Reactions
®-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while reduction can produce boranes.
科学研究应用
®-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules. Its unique reactivity allows for the modification of biological molecules.
Medicine: Boronic esters are explored for their potential in drug delivery and as therapeutic agents.
Industry: In industrial applications, the compound is used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of ®-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine involves its ability to form covalent bonds with various molecular targets. The boronic ester group can interact with nucleophiles, such as hydroxyl or amino groups, forming stable complexes. This reactivity is exploited in various applications, including catalysis and drug development .
相似化合物的比较
Similar Compounds
Pinacolborane: A related boronic ester with similar reactivity but different structural features.
Bis(pinacolato)diboron: Another boronic ester used in organic synthesis, known for its ability to form carbon-boron bonds.
Catecholborane: A boronic ester with a catechol ligand, used in various chemical transformations.
Uniqueness
®-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is unique due to its chiral center and the presence of the dioxaborolane ring. This combination imparts distinct reactivity and selectivity, making it valuable in asymmetric synthesis and other specialized applications.
属性
分子式 |
C11H24BNO2 |
|---|---|
分子量 |
213.13 g/mol |
IUPAC 名称 |
(1R)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine |
InChI |
InChI=1S/C11H24BNO2/c1-8(2)7-9(13)12-14-10(3,4)11(5,6)15-12/h8-9H,7,13H2,1-6H3/t9-/m0/s1 |
InChI 键 |
DGBIXWGLQXUYLP-VIFPVBQESA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H](CC(C)C)N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12938821.png)
![1H,4'H-[2,2'-Biimidazole]-4',5-dicarbonitrile](/img/structure/B12938829.png)
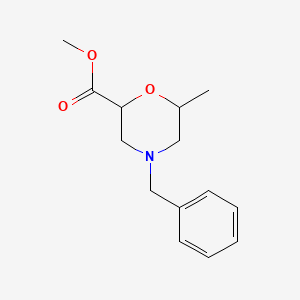
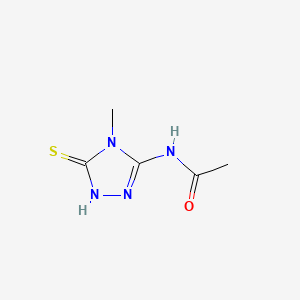
![2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)
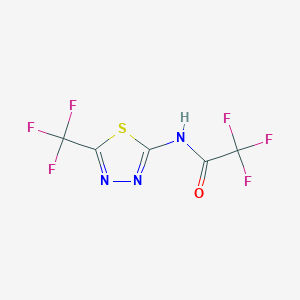
![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12938848.png)
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)
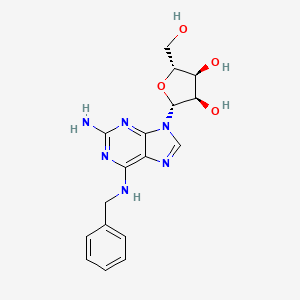

![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)
